Bis(p-nitrophenyl)-phosphate
Description
Significance of Phosphodiester Bond Cleavage Research
Phosphodiester bonds form the backbone of nucleic acids, DNA and RNA, thereby safeguarding the genetic information essential for life. uleth.ca The inherent stability of this linkage is remarkable; the half-life for the uncatalyzed hydrolysis of a phosphodiester bond in DNA at neutral pH and 25°C is estimated to be as long as 30 million years. nih.govrsc.org This stability is vital for the integrity of the genome. However, biological processes frequently require the controlled and rapid cleavage of these bonds. uleth.ca Enzymes known as nucleases catalyze this reaction, accelerating it by factors approaching 10¹⁷. nih.gov
Research into phosphodiester bond cleavage is therefore critical for understanding numerous cellular functions. ufl.edu These include DNA repair and replication, RNA processing and degradation, and signal transduction. uleth.ca Furthermore, elucidating the mechanisms of both enzymatic and non-enzymatic cleavage provides a foundation for the development of artificial enzymes for biotechnology and therapeutic agents that can target nucleic acids or the enzymes that act upon them. uleth.canih.gov
Role of Bis(p-nitrophenyl)phosphate in Mimicking Biological Substrates
Bis(p-nitrophenyl)phosphate is widely employed as a simple and effective model for the phosphodiester bonds found in DNA. beilstein-journals.orgresearchgate.net Its utility stems from several key features. Structurally, it is a simple dialkyl phosphate (B84403), analogous to the phosphate esters that link nucleosides in nucleic acids. This structural similarity allows it to serve as a substrate for many of the same catalysts, including natural enzymes (phosphodiesterases) and synthetic catalytic systems. sigmaaldrich.comnih.gov
The most significant advantage of BNPP is the nature of its leaving group. Upon cleavage of a P-O bond, it releases p-nitrophenolate (or its protonated form, p-nitrophenol). researchgate.net Under alkaline or neutral conditions, the p-nitrophenolate ion is a distinct yellow color, with a strong absorbance maximum around 405-410 nm. researchgate.netsigmaaldrich.com This chromogenic property allows for the continuous and straightforward monitoring of the hydrolysis reaction using UV-Vis spectrophotometry, facilitating detailed kinetic studies. researchgate.netacs.org While the p-nitrophenoxy group is a much better leaving group than a nucleoside (by a factor of up to 10⁸), which can sometimes alter the rate-limiting step of a reaction compared to its biological counterpart, the insights gained from BNPP are invaluable for comparative studies and mechanistic elucidation. beilstein-journals.org
Overview of Research Paradigms Utilizing Bis(p-nitrophenyl)phosphate
The application of BNPP as a model substrate spans a wide array of research areas focused on understanding and replicating the catalytic cleavage of phosphodiester bonds. A major field of study involves the use of metal ion complexes to catalyze BNPP hydrolysis, mimicking the active sites of metalloenzymes. nih.govrsc.org These studies explore how different metal ions, ligand environments, and the number of metal centers influence catalytic efficiency. For instance, numerous studies have investigated the catalytic activity of complexes involving zinc(II), copper(II), cobalt(III), and lanthanum(III) in the hydrolysis of BNPP. acs.orgnih.govtandfonline.comsioc-journal.cn
Another significant research paradigm is the development of artificial nucleases and biomimetic catalysts. rsc.org Scientists synthesize novel organic molecules, metal complexes, and even nanoparticles designed to cleave phosphodiester bonds with high efficiency and selectivity. rsc.orgresearchgate.net BNPP serves as the primary benchmark substrate to screen and characterize the activity of these new catalysts. For example, metallomicelles, which are metal complexes incorporated into surfactant micelles, have been shown to dramatically accelerate BNPP hydrolysis by creating a microenvironment that promotes the reaction. psu.edutandfonline.com
Furthermore, BNPP is instrumental in fundamental physical organic chemistry studies aimed at dissecting reaction mechanisms. Researchers use it to probe the effects of solvent composition, the catalytic role of different ions, and the nature of the transition state in phosphodiester hydrolysis. nih.govacs.org These studies provide foundational data on how factors like metal ion Lewis acidity, nucleophile basicity, and geometric arrangement contribute to catalysis, offering a framework for understanding the more complex enzymatic systems. rsc.orgnih.gov
Research Data on BNPP Hydrolysis
The following tables present curated data from various research studies, illustrating the kinetic parameters and rate enhancements observed in the catalytic hydrolysis of Bis(p-nitrophenyl)phosphate under different conditions.
Table 1: Catalytic Activity of Various Metal-Based Systems for BNPP Hydrolysis
This table compares the performance of different catalytic systems, highlighting the significant rate enhancements achieved over the uncatalyzed reaction.
| Catalyst System | Conditions (pH, Temp) | Observed Rate Constant (k_obs) or Rate | Rate Enhancement Factor (approx.) | Reference |
| Uncatalyzed | pH 7.0, 25°C | Extremely slow (t½ ≈ 30 million years for DNA) | 1 | nih.govrsc.org |
| [Cu(Me₃tacn)(OH₂)(OH)]⁺ | pH ~7.0, 50°C | k = 0.14 M⁻¹s⁻¹ | - | acs.org |
| Zr(IV)-Keggin Polyoxometalate | pD 6.4, 60°C | 4.75 x 10⁻⁶ s⁻¹ | 320-fold | researchgate.net |
| La(III) Macrocyclic Complex | Physiological conditions | - | 23,600-fold | sioc-journal.cn |
| Cu(II)/Ni(II) Metallomicelle | pH 7.0, 25°C | - | 1,000,000-fold | psu.eduscientific.net |
| Cu(II) Bipyridine on AuNPs (with laser) | pH 8.0, Room Temp | - | 1,000-fold (vs unsupported complex) | researchgate.net |
Table 2: Effect of Alkali Metal Ions on BNPP Hydrolysis in DMSO-Water Mixtures
This table shows the catalytic effect of different alkali metal ions on the alkaline hydrolysis of BNPP. The activity is shown to decrease down the group.
| Cation | Catalytic Activity Order | Kinetic Order in Metal Ion | Reference |
| Li⁺ | 1 | First-order | nih.govacs.org |
| Na⁺ | 2 | First- and Second-order | nih.govacs.org |
| K⁺ | 3 | First-order | nih.govacs.org |
| Rb⁺ | 4 | First-order | nih.govacs.org |
| Cs⁺ | 5 | First-order | nih.govacs.org |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H8N2O8P- |
|---|---|
Molecular Weight |
339.17 g/mol |
IUPAC Name |
bis(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20)/p-1 |
InChI Key |
MHSVUSZEHNVFKW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Enzymatic Hydrolysis of Bis P Nitrophenyl Phosphate
Phosphodiesterase Activity Assays Utilizing Bis(p-nitrophenyl)phosphate
Bis(p-nitrophenyl)phosphate is a canonical substrate for the determination of phosphodiesterase (PDE) activity. scientificlabs.co.uk The simplicity of the colorimetric assay, where the rate of p-nitrophenol release is directly proportional to enzyme activity, facilitates the characterization of these enzymes. researchgate.net Phosphodiesterases capable of cleaving the phosphodiester bond in bis-pNPP are found across various organisms and are often studied as models for understanding the hydrolysis of natural phosphodiester linkages, such as those in nucleic acids. mdpi.com
Kinetic Characterization of Phosphodiesterases
The use of bis-pNPP allows for the detailed kinetic analysis of phosphodiesterases by determining key parameters such as the Michaelis-Menten constant (K_m), maximum reaction velocity (V_max), and catalytic constant (k_cat). These parameters provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. For instance, a novel phosphodiesterase, PdeM, isolated from a coalbed metagenome, exhibited a K_m of 10.21 ± 1.6 mM and a V_max of 3473 ± 373.8 μmoles min⁻¹ mg⁻¹ when acting on bis-pNPP. nih.gov Similarly, the restriction enzyme BfiI, which possesses phosphodiesterase activity, shows a pH-dependent hydrolysis of bis-pNPP. researchgate.net The enzyme CamPhoD from Cobetia amphilecti KMM 296, a bifunctional phosphatase/phosphodiesterase, was found to have a K_m of 6.71 mM and a V_max of 0.046 mM/min with bis-pNPP. mdpi.com These studies highlight how bis-pNPP is instrumental in quantifying and comparing the catalytic behaviors of diverse phosphodiesterases.
| Enzyme | Source Organism | K_m (mM) | V_max (mM/min) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹min⁻¹) | Reference |
|---|---|---|---|---|---|---|
| CamPhoD | Cobetia amphilecti KMM 296 | 6.71 | 0.046 | - | 1133.0 S⁻¹/mM | mdpi.com |
| PdeM | Coalbed Metagenome | 10.21 | 3.473 (μmoles/min/mg) | 1707.5 | 1.0034 x 10⁶ | nih.gov |
| CthPnkp | Clostridium thermocellum | 88 | - | 23.17 | 1.58 x 10⁴ | oup.com |
| λ Phosphatase | Bacteriophage λ | 10 | - | - | - | oup.com |
| GpdQ | Klebsiella aerogenes | - | - | 2.78 (with Fe²⁺) | - | uniprot.org |
| GpdQ | Klebsiella aerogenes | - | - | 0.176 (with Zn²⁺) | - | uniprot.org |
| GpdQ | Klebsiella aerogenes | - | - | 1.62 (with Co²⁺) | - | uniprot.org |
Substrate Specificity Profiling of Phosphodiesterases with Bis(p-nitrophenyl)phosphate
Bis-pNPP is frequently included in panels of substrates to profile the specificity of phosphohydrolases. By comparing the rate of bis-pNPP hydrolysis with that of other phosphate (B84403) esters, researchers can delineate an enzyme's substrate preferences. For example, the enzyme CamPhoD hydrolyzes the phosphomonoester p-nitrophenyl phosphate (pNPP) at a rate approximately 150 times faster than it hydrolyzes bis-pNPP, indicating a primary phosphomonoesterase activity with a secondary, less efficient phosphodiesterase capability. mdpi.com In contrast, some enzymes show a clear preference for phosphodiesters. The phosphodiesterase from Clostridium thermocellum, CthPnkp, readily hydrolyzes bis-pNPP but also acts on other substrates like p-nitrophenyl phenylphosphonate. oup.com Studies on a phosphodiesterase from bovine spleen (classified as phosphodiesterase IV) showed it hydrolyzed bis-pNPP but not the typical phosphodiesterase I substrate, p-nitrophenyl 5'-thymidylate, highlighting the utility of bis-pNPP in distinguishing between different phosphodiesterase subtypes. nih.gov The inability of the PdeM enzyme to hydrolyze substrates like p-nitrophenyl phosphoryl choline (B1196258) or thymidine (B127349) 5'-monophosphate p-nitrophenyl ester, while actively hydrolyzing bis-pNPP, further defines its specificity towards aromatic phosphodiesters. nih.gov
Phosphatase Activity Assays and Bis(p-nitrophenyl)phosphate
While bis-pNPP is a classic phosphodiesterase substrate, it is also employed to investigate the promiscuous or secondary activities of enzymes that are primarily classified as phosphomonoesterases, such as alkaline phosphatase. openbiochemistryjournal.com
Alkaline Phosphatase Hydrolysis of Bis(p-nitrophenyl)phosphate
Alkaline phosphatases (APs) are well-known for their ability to hydrolyze phosphate monoesters, but several studies have demonstrated their capacity to hydrolyze phosphodiesters like bis-pNPP. openbiochemistryjournal.comnih.gov This phosphodiesterase activity is generally much slower than the primary phosphomonoesterase activity. For calf intestinal alkaline phosphatase (CIAP), the monoesterase activity with pNPP was found to be 30 times faster than its diesterase activity with bis-pNPP under identical conditions. openbiochemistryjournal.com Alkaline phosphatase from rat osseous plate also hydrolyzes bis-pNPP, with apparent dissociation constants (K₀.₅) of 1.9 mM at pH 7.5 and 3.9 mM at pH 9.4. nih.gov Investigations into the catalytic mechanism suggest that a single catalytic site is responsible for both the phosphomonoesterase and phosphodiesterase activities. nih.gov This is supported by findings that ATP and cyclic AMP act as competitive inhibitors of bis-pNPP hydrolysis by the osseous plate enzyme. nih.gov
Investigations into Other Phosphatase Classes and Bis(p-nitrophenyl)phosphate as a Substrate
The use of bis-pNPP has been extended to characterize other types of phosphatases. Bacteriophage λ phosphatase (λ-Pase), a member of the dinuclear metallophosphoesterase superfamily, was shown to possess a previously unrecognized phosphodiesterase activity, catalyzing the hydrolysis of bis-pNPP. oup.comnih.gov The specific activity of λ-Pase for bis-pNPP was calculated to be 44 s⁻¹. nih.gov This finding underscores the functional similarities between λ-Pase and other phosphatases like CthPnkp, which also hydrolyze bis-pNPP. oup.comnih.gov Furthermore, studies on bovine spleen extracts identified several enzymes with acid pH optima that could hydrolyze bis-pNPP, fitting the definition of "phosphodiesterase IV". nih.gov These investigations demonstrate the role of bis-pNPP in uncovering and characterizing the broader catalytic repertoire of various phosphatase families.
Enzyme Mechanism Elucidation using Bis(p-nitrophenyl)phosphate
Beyond its use in activity assays, bis-pNPP serves as a probe for elucidating enzyme reaction mechanisms. The hydrolysis of bis-pNPP by calf intestinal alkaline phosphatase, for example, revealed distinct metal ion requirements compared to its monoesterase activity. While the hydrolysis of pNPP is synergistically activated by both Mg²⁺ and Zn²⁺ ions, the hydrolysis of bis-pNPP is inhibited by Mg²⁺, indicating that the cofactor requirements can regulate substrate specificity. openbiochemistryjournal.com For the enzyme from rat osseous plate, the similar pKa values (8.5 and 9.7) for ionizing groups involved in the hydrolysis of both bis-pNPP and pNPP provided evidence for a single catalytic site for both activities. nih.gov In mechanistic studies of the phosphodiesterase TW9814, bis-pNPP was used to determine the optimal pH for the reaction and to propose a catalytic mechanism involving specific amino acid residues, Asp83 and His191. researchgate.net Theoretical studies have also used bis-pNPP as a model substrate to investigate the hydrolytic cleavage mechanisms mediated by synthetic zinc complexes, providing insights into the roles of metal-bound water molecules and ligand-based nucleophiles in the catalytic process. rsc.org
Active Site Characterization
The active sites of enzymes that hydrolyze bis(p-nitrophenyl)phosphate are typically characterized by a binuclear metal center coordinated by a constellation of specific amino acid residues. These residues are crucial for binding the substrate and facilitating the nucleophilic attack on the phosphorus center.
Several phosphodiesterases have been identified that hydrolyze BNPP. For instance, a novel phosphodiesterase from the metagenome of an Indian coalbed, PdeM, effectively hydrolyzes bis(pNPP). nih.gov Similarly, Spr1479 from Streptococcus pneumoniae R6, also known as SapH, is a hydrolase with demonstrated phosphodiesterase activity towards bis(p-nitrophenyl) phosphate. ustc.edu.cn The crystal structure of SapH reveals a binuclear active site containing Fe³⁺ and Mn²⁺, which is characteristic of the metallophosphoesterase (MPP) superfamily. ustc.edu.cn Key residues that coordinate with these metal ions are essential for its catalytic activity. ustc.edu.cn
Detailed mutational studies on enzymes like Clostridium thermocellum polynucleotide kinase-phosphatase (CthPnkp) have provided significant insights into active site functionality. In CthPnkp, residues such as Asp187, His189, Asp233, Asn263, His323, His376, and Asp392 are involved in the hydrolysis of BNPP. nih.gov The specific requirements for these residues can vary depending on the available divalent cation cofactor. nih.gov For example, Mn²⁺-dependent hydrolysis of bis-p-nitrophenyl phosphate does not require His189, Arg237, or His264, which are critical for its phosphomonoesterase activity. nih.gov Mutational analyses of CthPnkp and bacteriophage λ phosphatase (λ-Pase) have illuminated the structural features within the active site that influence substrate affinity and the catalytic rate (kcat). oup.com For λ-Pase, which also hydrolyzes BNPP, the active site features a binuclear metal cluster. nih.govoup.com
Alkaline phosphatases (APs) also possess phosphodiesterase activity. The active site of each monomeric subunit of AP contains a serine residue and typically three divalent cations (two Zn²⁺ and one Mg²⁺). nih.govopenbiochemistryjournal.com The two zinc ions are directly implicated in the catalytic mechanism. nih.govopenbiochemistryjournal.com Competitive inhibition studies on rat osseous-plate alkaline phosphatase using ATP and cyclic AMP against BNPP hydrolysis suggest that a single catalytic site is responsible for hydrolyzing both phosphomonoester and phosphodiester substrates. nih.gov However, not all phosphodiesterases can hydrolyze BNPP; for example, Zn²⁺-glycerophosphocholine cholinephosphodiesterase does not, suggesting a size limitation for interaction with its glyceryl moiety-binding subsite. koreascience.kr
The following table summarizes the kinetic parameters for the hydrolysis of bis(p-nitrophenyl)phosphate by various enzymes.
| Enzyme | K_m (mM) | V_max_ (μmol·min⁻¹·mg⁻¹) | k_cat_ (min⁻¹) | Source(s) |
| PdeM (from coalbed metagenome) | 10.21 ± 1.6 | 3473 ± 373.8 | 102.45 x 10³ | nih.gov |
| CthPnkp (Clostridium thermocellum) | 88 | Not Reported | 1390 | oup.com |
| Alkaline Phosphatase (rat osseous plate, pH 7.5) | 1.9 | Not Reported | Not Reported | nih.gov |
| Alkaline Phosphatase (rat osseous plate, pH 9.4) | 3.9 | Not Reported | Not Reported | nih.gov |
Table 1: Kinetic parameters of various enzymes for bis(p-nitrophenyl)phosphate hydrolysis.
Role of Divalent Metal Ions in Enzymatic Processes
The catalytic activity of most enzymes that hydrolyze bis(p-nitrophenyl)phosphate is critically dependent on the presence of divalent metal ions. These ions play several key roles, including activating the substrate for nucleophilic attack, generating a nucleophilic hydroxide (B78521) ion, and stabilizing the transition state. frontiersin.org
Phosphodiesterases often show a preference for specific metal ions. For instance, PdeM from a coalbed metagenome is a metal-dependent enzyme that shows maximum activity in the presence of 1 mM Mn²⁺ and no activity in its absence. nih.gov Other divalent ions like Zn²⁺, Fe²⁺, Ni²⁺, Mg²⁺, and Co²⁺ are less effective. nih.gov Similarly, the phosphodiesterase activity of CthPnkp is optimally supported by Mn²⁺, with Ni²⁺ and Co²⁺ supporting about one-third of the activity, while Mg²⁺, Ca²⁺, Cd²⁺, Cu²⁺, and Zn²⁺ are much less effective or inactive. nih.gov The hydrolase SapH utilizes a binuclear center with Fe³⁺ and Mn²⁺ for its phosphodiesterase activity. ustc.edu.cn
In the case of alkaline phosphatases (APs), the role of metal ions is particularly complex and substrate-dependent. Calf intestinal alkaline phosphatase (CIAP) demonstrates a clear distinction in its metal ion requirements for hydrolyzing phosphomonoesters versus phosphodiesters. nih.govresearch-nexus.net While the hydrolysis of the monoester p-nitrophenyl phosphate (pNPP) is synergistically activated by both Zn²⁺ and Mg²⁺, this is not the case for the hydrolysis of the diester bis-pNPP. nih.govresearch-nexus.netresearchgate.net In fact, the Zn²⁺-activated hydrolysis of bis-pNPP is inhibited by concentrations of Mg²⁺ that are optimal for the monoesterase reaction. nih.govresearch-nexus.netresearchgate.net This indicates that Zn²⁺ is the preferred cofactor for the phosphodiesterase activity of CIAP, which is less dependent on Mg²⁺. nih.govopenbiochemistryjournal.com This differential requirement suggests that the substrate specificities of APs can be regulated by the availability of different metal cofactors. nih.govresearch-nexus.net
The following table illustrates the effect of different metal ions on the phosphodiesterase activity of various enzymes.
| Enzyme | Activating Ions | Inhibitory Ions | Notes | Source(s) |
| PdeM (from coalbed metagenome) | Mn²⁺ (required) | - | Activity is maximal with Mn²⁺; other ions like Zn²⁺, Fe²⁺, Ni²⁺, Mg²⁺, and Co²⁺ are less effective. | nih.gov |
| CthPnkp (Clostridium thermocellum) | Mn²⁺ (optimal), Ni²⁺, Co²⁺ (partial) | Mg²⁺, Ca²⁺, Cd²⁺, Cu²⁺, Zn²⁺ (inactive/low) | - | nih.gov |
| Calf Intestinal Alkaline Phosphatase | Zn²⁺ (preferred) | Mg²⁺ (at concentrations optimal for monoesterase) | Mg²⁺ inhibits the Zn²⁺-activated diesterase reaction, in contrast to its synergistic activation of the monoesterase reaction. | nih.govopenbiochemistryjournal.comresearch-nexus.netresearchgate.net |
| CamPhoD (Cobetia amphilecti) | Co²⁺, Fe³⁺ (required for assay) | Zn²⁺, Cu²⁺, Mn²⁺ (no appreciable effect) | The enzyme requires Co²⁺ and Fe³⁺ under standard assay conditions. | mdpi.com |
| Methyl Parathion (B1678463) Hydrolase (MPH) | Ni²⁺ | - | Only weak diesterase activity for bis-p-nitrophenyl phosphate was observed, and only in the presence of Ni²⁺ ions. | royalsocietypublishing.org |
Table 2: Influence of divalent metal ions on the enzymatic hydrolysis of bis(p-nitrophenyl)phosphate.
Promiscuity in Enzymatic Catalysis of Phosphate Transfer
Enzyme promiscuity refers to the ability of an enzyme to catalyze a reaction other than its primary physiological reaction. The hydrolysis of bis(p-nitrophenyl)phosphate is often a manifestation of such promiscuity, particularly for enzymes whose main substrates are phosphomonoesters or other types of esters.
Alkaline phosphatase (AP) is a classic example of a promiscuous enzyme. nih.govopenbiochemistryjournal.com Primarily a phosphomonoesterase, it also demonstrates phosphodiesterase activity, albeit at a much lower rate. openbiochemistryjournal.com The active site of calf intestinal AP is better suited for monoester substrates, showing a 30-fold faster hydrolysis rate for pNPP compared to bis-pNPP under specific conditions. openbiochemistryjournal.com This substrate promiscuity is also seen in the catalytic domain of receptor protein tyrosine phosphatase isoform δ (PTPRδ), which primarily hydrolyzes phosphomonoester bonds but can also hydrolyze the diester bonds of bis-pNPP. portlandpress.com
Other enzymes from different superfamilies also exhibit this promiscuous activity. Pseudomonas aeruginosa arylsulfatase (PAS), an enzyme that naturally hydrolyzes sulfate (B86663) esters, can promiscuously catalyze the hydrolysis of phosphate esters. Notably, PAS shows a greater catalytic proficiency for the bulky, monoanionic bis-p-nitrophenyl phosphate than for the smaller, dianionic p-nitrophenyl phosphate, suggesting that electrostatic interactions play a significant role in determining its promiscuous specificity. Methyl parathion hydrolase (MPH), an organophosphatase, shows very weak promiscuous activity towards bis-p-nitrophenyl phosphate, a reaction substantially more difficult to catalyze than its native reaction. royalsocietypublishing.org This limited activity is observed only with Ni²⁺ ions, highlighting how metal ion cofactors can influence the expression of promiscuous activities. royalsocietypublishing.org
The ability of enzymes like CthPnkp and λ-Pase to hydrolyze both nucleotide-based substrates (like 2',3' cyclic phosphates) and non-nucleotide substrates like bis-p-nitrophenyl phosphate further attests to the plasticity of their catalytic machinery. nih.govoup.com This catalytic versatility, where an enzyme can act on chemically distinct bonds, underscores the concept of chemistry-driven protein evolution.
Biomimetic Catalysis of Bis P Nitrophenyl Phosphate Hydrolysis
Design and Synthesis of Artificial Metalloenzymes and Mimics
The creation of artificial metalloenzymes for phosphate (B84403) diester cleavage is a major focus in biomimetic chemistry. These synthetic catalysts aim to replicate the key features of natural metallo-phosphatases, which typically utilize one or more metal ions in their active sites to facilitate hydrolysis. rsc.org The design strategies involve creating specific coordination environments around a metal center that can activate the phosphate substrate and a nucleophile, usually a metal-bound water molecule (hydroxide). nih.govacs.org
Development of Metal-Ligand Complexes for Bis(p-nitrophenyl)phosphate Cleavage
A primary strategy in designing artificial phosphodiesterases is the synthesis of well-defined metal-ligand complexes. The ligand, or chelate, is crucial as it determines the geometry of the metal center, its Lewis acidity, and the availability of coordination sites for the substrate and the nucleophile. monash.edu
Researchers have developed a variety of ligands, including macrocycles like 1,4,7-triazacyclononane (B1209588) (TACN) and its derivatives, which form stable and effective complexes with transition metals. mdpi.comacs.org For instance, copper(II) complexes of N-alkylated TACN derivatives have been shown to promote BNPP hydrolysis selectively over the corresponding monoester. nih.gov The catalytic activity is often dependent on the formation of a dinuclear complex bridged by the substrate. nih.gov Theoretical studies on Zn(II)-complexes have highlighted the importance of factors like the pKa of metal-bound water and the tendency for dimerization in influencing the catalytic mechanism, which can involve nucleophilic attack by a ligand-based group or a solvent-derived hydroxide (B78521). rsc.org The functionalization of ligands with groups that can provide additional interactions, such as hydrogen bonding or electrostatic interactions, can further enhance catalytic efficiency.
Table 1: Selected Metal-Ligand Complexes and their Catalytic Activity in BNPP Hydrolysis
| Metal Ion | Ligand | Catalyst | kcat (s⁻¹) | Conditions | Reference(s) |
|---|---|---|---|---|---|
| Cu(II) | N,N',N''-trimethyl-cis,cis-1,3,5-triaminocyclohexane | [Cu(tach-Me₃)]²⁺ | 4.0 x 10⁻⁴ | pH 7.2, 50°C | nih.gov |
| Zn(II) | 2,6-bis{[(2-pyridylmethyl)(2-hydroxyethyl)amino]methyl}-4-methylphenol | [Zn₂(L-2H)(AcO)(H₂O)]⁺ | 4.60 x 10⁻⁶ | pH 7.2, 50°C | acs.org |
| Cu(II) | 1,4,7-Trimethyl-1,4,7-triazacyclononane | [Cu(Me₃tacn)(OH₂)(OH)]⁺ | 0.065 M⁻¹s⁻¹ (k) | pH~pKa, 50°C | acs.org |
| Ce(IV) | N-donor ligand from β-cyclodextrin dimer | Ce(IV)-L(2) | 5.2 x 10⁻³ | Mild conditions | researchgate.net |
Note: The table presents a selection of data. Direct comparison between catalysts should be made with caution due to varying experimental conditions. 'k' denotes a second-order rate constant.
Supramolecular Catalytic Systems
Supramolecular chemistry offers a powerful approach to constructing complex, multi-component catalytic systems that mimic the intricate architecture of natural enzymes. These systems are formed through the self-assembly of different molecular components via non-covalent interactions. nih.govmdpi.com
One notable strategy involves the use of host molecules like cyclodextrins or calixarenes as scaffolds. unipr.itnih.gov These scaffolds can be functionalized with metal-binding units and substrate recognition sites. For example, β-cyclodextrin has been used to create inclusion complexes with Zn(II) and Cu(II) coordination compounds. nih.gov The hydroxyl-rich microenvironment provided by the cyclodextrin (B1172386) was suggested to stabilize the catalytically active metal-hydroxo species and the transition state, leading to enhanced reactivity in BNPP hydrolysis. nih.gov Similarly, calix researchgate.netarene derivatives functionalized with two cis-diaqua Cu(II) centers have been shown to be highly efficient catalysts for phosphate diester cleavage, demonstrating the synergistic action of the two metal ions. acs.org Hydrophobic supramolecular complexes have also been designed to function in two-phase solvent systems, aiming to mimic the hydrophobic pockets of enzyme active sites and potentially avoid product inhibition by releasing the hydrophilic phosphate product into the aqueous phase. nih.gov
Transition Metal Ion Catalysis of Bis(p-nitrophenyl)phosphate Cleavage
A wide range of transition metal ions have been investigated for their ability to catalyze BNPP hydrolysis, with Zn(II) and Cu(II) being the most extensively studied due to their prevalence in the active sites of natural phosphatases. mdpi.comacs.org Other divalent metal ions like Ni(II), Co(II), and Mn(II) also exhibit catalytic activity. ias.ac.ininteresjournals.org The mechanism generally involves the metal ion acting as a Lewis acid to activate the phosphorus center of BNPP, making it more susceptible to nucleophilic attack by a metal-activated hydroxide ion. ias.ac.in
Zinc(II) Complexes as Phosphodiesterase Mimics
Zinc(II) is a common cofactor in natural phosphodiesterases, and consequently, there is significant interest in developing Zn(II)-based mimics. rsc.org Dinuclear zinc complexes are particularly effective, as they can replicate the bimetallic centers found in enzymes like phospholipase C and P1 nuclease. acs.org
An asymmetric dizinc(II) complex using an "end-off" compartmental ligand has been synthesized and shown to have a μ-acetato-μ-cresolato-dizinc(II) core. acs.org This complex catalyzed BNPP cleavage with a rate enhancement of approximately 10⁵-fold over the uncatalyzed reaction. acs.org The catalytic activity was pH-dependent, with a deprotonated alcoholic group on the ligand proposed to act as the nucleophile. acs.org Theoretical studies have explored the mechanisms of BNPP cleavage by various Zn(II) complexes, suggesting that ligand-based nucleophilic attack can be a highly effective pathway, especially with ligands like oximes that have a lower pKa for deprotonation. rsc.org The inclusion of Zn(II) complexes within a β-cyclodextrin cavity has also been shown to produce a highly reactive di-hydroxo species, leading to a significant rate increase in BNPP hydrolysis. nih.gov
Copper(II) Complexes in Phosphate Diester Hydrolysis
Copper(II) complexes are among the most potent artificial phosphodiesterases developed. mdpi.com Their activity is often attributed to the Lewis acidity of the Cu(II) ion and its ability to form stable complexes with a variety of ligand geometries. monash.eduresearchgate.net
Mononuclear and dinuclear copper(II) complexes have been extensively studied. researchgate.net For example, a dinuclear Cu(II) complex was found to be 20-fold more active than its mononuclear counterpart for BNPP hydrolysis at pH 6. researchgate.net The active species is often proposed to be a ternary complex where one copper ion binds a hydroxide nucleophile and the other binds the phosphate substrate. researchgate.net Complexes with macrocyclic ligands such as 1,4,7-triazacyclononane (TACN) and its derivatives are particularly effective. monash.eduresearchgate.net A Cu(II) complex with triisopropyltriazacyclononane achieved a 6000-fold rate enhancement for BNPP hydrolysis. researchgate.net The active catalyst in these systems is typically a monomeric hydroxo-aqua species, [Cu(L)(OH)(OH₂)]⁺, which can be in equilibrium with an inactive dimeric form. acs.orgresearchgate.net The catalytic efficiency is highly dependent on the pH, which controls the formation of the active metal-hydroxo species. researchgate.net
Table 2: Kinetic Data for BNPP Hydrolysis by Selected Copper(II) Complexes
| Catalyst | k_obs (s⁻¹) | Rate Enhancement (approx.) | Conditions | Reference(s) |
|---|---|---|---|---|
| [Cu(tacn)(OH₂)₂]²⁺ with butyl-guanidinium pendant | 10.2 x 10⁻⁶ | 6-fold vs parent complex | pH 7.0, 50°C | monash.edu |
| [Cu(tach-Me₃)]²⁺ (dinuclear mechanism) | 4.0 x 10⁻⁴ (k_cat) | - | pH 7.2, 50°C | nih.gov |
| Dinuclear Cu(II) complex (pamoic ligand) | - | 41-fold vs mononuclear | pH 5.38 | researchgate.net |
| [Cu(i-Pr₃ medchemexpress.comaneN₃)]²⁺ | - | 6000-fold | pH 9.2, 50°C | researchgate.net |
| Chitosan-copper complex | - | 3 x 10⁵-fold | pH 8.0, 25°C | researchgate.net |
Note: Rate enhancements are often reported relative to the uncatalyzed reaction or a parent complex under specific conditions.
Nickel(II), Cobalt(II), and Manganese(II) Mediated Cleavage
While less studied than their zinc(II) and copper(II) counterparts, complexes of nickel(II), cobalt(II), and manganese(II) also catalyze the hydrolysis of BNPP. ias.ac.ininteresjournals.orgerdogan.edu.tr These ions are also found in the active sites of some natural hydrolytic enzymes. ias.ac.in
Studies on mono- and dinuclear Ni(II) complexes have shown that the dinuclear species exhibit higher catalytic activity for BNPP hydrolysis. ias.ac.in The enhanced rate is attributed to the cooperative action of the two metal centers, which facilitate the generation of the nucleophilic hydroxide and stabilize the transition state. ias.ac.in A significant phosphatase-like activity was observed for a dinuclear Ni(II) complex with a turnover number of 1.23 x 10⁻² s⁻¹. ias.ac.in Similarly, Co(II) and Mn(II) complexes with various Schiff base and macrocyclic ligands have been synthesized and shown to possess hydrolytic activity. interesjournals.orgerdogan.edu.tr The catalytic performance of these complexes is influenced by the ligand structure, the geometry of the metal center, and the reaction conditions.
Lanthanide and Actinide (e.g., Cerium(IV), Thorium(IV)) Catalysis
The hydrolysis of bis(p-nitrophenyl)phosphate (BNPP) is significantly accelerated by certain lanthanide and actinide ions, with Cerium(IV) and Thorium(IV) being particularly effective. These tetravalent metal cations demonstrate high reactivity toward activated phosphodiesters like BNPP due to their strong Lewis acidity and the ability to deprotonate metal-bound water molecules. bioinfopublication.org
Cerium(IV) has shown remarkable catalytic activity in promoting BNPP hydrolysis. rsc.org This is often attributed to its ability to form covalent bonds with phosphate substrates, which helps in the formation of a pentacoordinate intermediate. rsc.org Neutral aqueous solutions of cerium ammonium (B1175870) nitrate, when diluted from an acetonitrile (B52724) stock solution, are highly active in BNPP hydrolysis. rsc.org The kinetics of this catalytic hydrolysis are second-order with respect to Ce(IV), and the active species is proposed to be a dinuclear hydroxo species, Ce₂(OH)₇⁺. rsc.org The catalytic activity is also influenced by the local environment; for instance, Ce(IV) complexes with ligands like β-cyclodextrin derivatives can catalyze the hydrolysis of BNPP with a half-life of approximately 2 minutes under mild conditions, representing a rate acceleration of about 130 million-fold compared to the spontaneous reaction. researchgate.net The cooperation between Ce(IV) and Ce(III) sites on the surface of engineered ceria (CeO₂) nanoparticles has been proposed to enhance catalysis, where the more acidic Ce(IV) activates the phosphate and the adjacent Ce(III) provides a highly nucleophilic metal-bound hydroxide. tandfonline.com
Thorium(IV) cations have demonstrated an extraordinary ability to accelerate phosphodiester hydrolysis. researchgate.net In aqueous Brij micellar solutions, Th(IV) cations promote the hydrolysis of BNPP with an observed rate constant of 0.028 s⁻¹, which corresponds to a remarkable acceleration of approximately 2.8 billion-fold over the uncatalyzed reaction. researchgate.net
Trivalent lanthanide ions also catalyze BNPP hydrolysis, although generally to a lesser extent than their tetravalent counterparts. The catalytic activity often involves the formation of dinuclear hydroxo complexes. nih.gov For a series of lanthanide(III) complexes with bis-tris (B1662375) propane (B168953) (BTP), the catalytic activity in BNPP hydrolysis decreases in the order La > Pr > Nd > Eu > Gd > Dy. nih.gov The reactivity of these complexes is dependent on the number of coordinated hydroxide ions, with more hydroxides leading to a higher rate. nih.gov Similarly, trivalent lanthanide-HEDTA complexes are active catalysts, with the deprotonated Ln(HEDTA)(OH)⁻ species being the active form. nycu.edu.tw
Table 1: Catalytic Activity of Selected Metal Ions in Bis(p-nitrophenyl)phosphate Hydrolysis
| Catalyst/System | Fold Acceleration (approx.) | Observed Rate Constant (k_obs) | Conditions | Reference |
|---|---|---|---|---|
| Thorium(IV) in Brij micelles | 2.8 x 10⁹ | 0.028 s⁻¹ | Aqueous Brij micelles | researchgate.net |
| Ce(IV)-β-cyclodextrin complex | 1.3 x 10⁸ | 5.2 x 10⁻³ s⁻¹ | Mild conditions | researchgate.net |
| Ce(IV) ammonium nitrate | - | - | Neutral aqueous solution | rsc.org |
| L-2La-2(OH) | - | 75x > L-2La-OH | - | capes.gov.br |
| 4cGd complex | 150 | - | - | nih.gov |
Mechanistic Studies of Biomimetic Bis(p-nitrophenyl)phosphate Hydrolysis
Understanding the mechanisms behind the biomimetic hydrolysis of BNPP is crucial for designing more efficient artificial metalloenzymes. Studies have focused on several key aspects of the reaction, from the initial nucleophilic attack to the influence of the catalyst's structure and environment.
Nucleophilic Attack Pathways (e.g., Hydroxide Activation, Ligand-Based Attack)
Two primary nucleophilic attack pathways are proposed for the metal-catalyzed hydrolysis of BNPP: hydroxide activation and ligand-based attack.
Hydroxide Activation: This is the most commonly proposed mechanism. researchgate.net A water molecule coordinated to the metal ion center becomes deprotonated, forming a metal-bound hydroxide (M-OH). This hydroxide ion, activated by the Lewis acidic metal center, then acts as a potent nucleophile, attacking the electrophilic phosphorus atom of the BNPP molecule. rsc.orgpsu.edu This process facilitates the departure of the p-nitrophenolate leaving group. psu.edu In many dinuclear metal complexes, a bridging hydroxide ion is the proposed nucleophile. acs.org Theoretical studies on dizinc (B1255464) complexes suggest that for BNPP hydrolysis, a terminal hydroxide acts as the nucleophile, attacking the phosphorus center to form a pentacoordinate intermediate. acs.orgnih.gov This pathway effectively changes the reaction from an intermolecular to an intramolecular process, leading to significant rate acceleration. psu.edu
Ligand-Based Attack: In this alternative pathway, a functional group on the catalyst's ligand, rather than a metal-activated water molecule, acts as the nucleophile. Theoretical studies on certain Zn(II) complexes have proposed a ligand-based intermolecular reaction pathway. scispace.com This can occur when the ligand itself has a nucleophilic group, such as an alcohol or oxime, which can be deprotonated. scispace.comnih.govrsc.org The resulting Zn(II)-coordinated alkoxide or oximate moiety then performs the nucleophilic attack on the phosphorus center of BNPP. scispace.com The favorability of this pathway can be influenced by factors such as the pKa of the ligand's functional group and the dimerization tendency of the catalyst. researchgate.netscispace.com
Role of Catalyst Structure and Microenvironment
The structure of the catalyst and its immediate microenvironment play a pivotal role in the efficiency of BNPP hydrolysis. The design of synthetic catalysts often aims to mimic the active sites of natural enzymes by creating specific binding sites that stabilize the reaction's transition state. nih.govacs.org
The ligand framework supporting the metal ion(s) is critical. Macrocyclic ligands are frequently employed to create a stable yet flexible coordination environment. psu.edusci-hub.se The introduction of specific functional groups into the ligand can act as cofactors. For example, incorporating carboxylic groups into europium(III) complexes with aza-benzo-15-crown-5 ether derivatives was shown to significantly enhance catalytic activity for BNPP hydrolysis, demonstrating the efficiency of the carboxylic group as a cofactor. acs.org
The microenvironment, particularly in micellar systems, can dramatically influence reaction rates. The use of metallomicelles, formed from metal complexes and surfactants like Brij35, can create a localized environment that promotes the hydrolysis of BNPP. psu.eduresearchgate.net This enhancement is partly attributed to a decrease in the pKa of the water molecule coordinated to the metal ion within the micellar environment, leading to a higher concentration of the active metal-hydroxo species. researchgate.net
Influence of Solvent Effects on Reaction Rates
The solvent system has a profound impact on the rate of BNPP hydrolysis. Studies on the alkaline hydrolysis of BNPP in aqueous mixtures with organic cosolvents such as dimethyl sulfoxide (B87167) (DMSO), dioxane, and acetonitrile (MeCN) have revealed complex kinetic behavior. nih.govacs.orgnih.gov
In all these solvent mixtures, the reaction rate initially decreases as the proportion of the organic cosolvent increases up to about 70% by volume. nih.govnih.gov Beyond this point, in mixtures with lower water content, the rate increases sharply. nih.govacs.org For instance, in 94% DMSO, the rate constant for BNPP hydrolysis is accelerated approximately 15-fold relative to its value in pure water. nih.gov The effects of dioxane and MeCN are more modest than that of DMSO. nih.gov This complex solvent effect cannot be described by simple correlations based on solvent empirical parameters but can be treated using a simplified stepwise solvent-exchange model. nih.govacs.org The rate enhancement in high-concentration aprotic dipolar cosolvents is attributed to the destabilization of the dianionic transition state, which increases the affinity of cations for it. nih.gov
Table 2: Relative Rate Constants of BNPP Alkaline Hydrolysis in Aqueous-Organic Mixtures
| Solvent System | Observation | Reference |
|---|---|---|
| Aqueous DMSO | Rate decreases up to 70% DMSO, then increases sharply. ~15-fold acceleration in 94% DMSO vs. water. | nih.govacs.orgnih.gov |
| Aqueous Dioxane | Rate decreases up to 70% dioxane, then increases sharply. Effect is more modest than DMSO. | nih.govacs.orgnih.gov |
| Aqueous MeCN | Rate decreases up to 70% MeCN, then increases sharply. Effect is more modest than DMSO. | nih.govacs.orgnih.gov |
Dimerization and Cooperativity in Dinuclear Catalysts
Many of the most effective biomimetic catalysts for BNPP hydrolysis are dinuclear, containing two metal centers that work cooperatively. sci-hub.se This design mimics natural phosphatases that often feature two or three metal ions in their active sites. researchgate.net
Cooperativity between metal ions can manifest in several ways. In a common mechanism, one metal ion acts as a Lewis acid to activate the phosphate substrate by coordinating to one of its oxygen atoms, while the second metal ion generates or positions the nucleophile (typically a hydroxide ion) for attack. tandfonline.com This bifunctional catalysis is a hallmark of many efficient systems.
Reaction Kinetics and Mechanistic Pathways of Bis P Nitrophenyl Phosphate Hydrolysis
Non-Enzymatic Hydrolysis Kinetics
The rate of non-enzymatic hydrolysis of bis(p-nitrophenyl)phosphate is profoundly influenced by reaction conditions such as pH and temperature. These factors dictate the ionic state of the phosphate (B84403) ester and the energy of the reacting molecules, thereby governing the reaction velocity.
pH-Rate Profiles and Reaction Rate Constants
The hydrolysis of bis(p-nitrophenyl)phosphate exhibits a marked dependence on the pH of the medium. The rate of hydrolysis is significantly influenced by the concentration of hydroxide (B78521) ions, which act as a nucleophile. In alkaline solutions, the rate of hydrolysis increases with increasing pH. For instance, in the presence of lanthanide complexes, the observed pseudo-first-order rate constants (kobs) for BNPP hydrolysis show a sigmoidal increase as the pH rises from approximately 7 to 11.5. nycu.edu.tw This trend is indicative of the deprotonation of a water molecule coordinated to the metal ion, forming a more nucleophilic hydroxo species that attacks the phosphorus center.
While much of the detailed kinetic data at various pH values comes from studies involving metal catalysts, the general principle of increasing hydrolysis rate with increasing pH in the alkaline range holds true for the uncatalyzed reaction as well. In the absence of metal catalysts, the hydrolysis is still subject to catalysis by hydroxide ions. nycu.edu.tw For example, the spontaneous hydrolysis of bis-4-nitrophenyl phosphate at 100°C and an ionic strength of 1 has a rate constant (khyd) of 3.78 x 10⁻⁶ min⁻¹ in the pH range of 3-4. samipubco.com In strongly alkaline solutions (e.g., 1 M NaOH), the rate is significantly higher. samipubco.com
The hydrolysis of BNPP has been observed to be a first-order reaction with respect to the concentration of the phosphate ester. nycu.edu.tw
Interactive Data Table: Illustrative pH Dependence of Bis(p-nitrophenyl)phosphate Hydrolysis
| pH | Relative Rate of Hydrolysis | Predominant Reacting Species |
| 3-4 | Very Slow | Spontaneous hydrolysis of the monoanion |
| 7.5 | Moderate | Contribution from water and hydroxide attack |
| 9.4 | Faster | Increased hydroxide ion concentration accelerates the reaction |
| >10 | Rapid | Dominated by hydroxide-catalyzed hydrolysis |
Note: This table provides a qualitative illustration of the pH effect on the hydrolysis rate.
Influence of Temperature on Hydrolysis Kinetics
The rate of bis(p-nitrophenyl)phosphate hydrolysis is also highly dependent on temperature. As with most chemical reactions, an increase in temperature leads to a significant increase in the reaction rate. This relationship is quantified by the Arrhenius equation and is reflected in the activation parameters of the reaction.
Studies have determined the activation parameters for the hydrolysis of BNPP under various conditions. For the hydroxide-catalyzed hydrolysis of bis-(p-nitrophenyl) phosphate in the presence of 25% glycerol (B35011) in 1 M NaOH, the activation enthalpy (ΔH‡) was found to be 39.02 kJ/mol and the activation entropy (ΔS‡) was -149.9 J/K·mol. samipubco.com In another study focusing on the alkaline hydrolysis of a series of phosphate diesters, the activation enthalpy for bis-p-nitrophenyl phosphate was 48.8 kJ/mol, and the activation entropy was -171.6 J/mol·K. samipubco.com The negative entropy of activation is consistent with a bimolecular reaction mechanism, suggesting a more ordered transition state compared to the reactants.
Interactive Data Table: Activation Parameters for Bis(p-nitrophenyl)phosphate Hydrolysis
| Condition | ΔH‡ (kJ/mol) | ΔS‡ (J/K·mol) | Reference |
| 1 M NaOH, 25% glycerol | 39.02 | -149.9 | samipubco.com |
| Alkaline Hydrolysis | 48.8 | -171.6 | samipubco.com |
| Cu(Me₃tacn)(OH₂)(OH)⁺ catalyzed | 55 ± 6 | -92 ± 20 | acs.org |
Concerted vs. Stepwise Mechanisms in Phosphate Diester Cleavage
The mechanism of nucleophilic substitution at the phosphorus center of phosphate diesters like BNPP is a subject of extensive research and can be broadly categorized as either a concerted (SN2-like) or a stepwise (associative) pathway. squarespace.com
In a concerted mechanism , the bond formation with the incoming nucleophile and the bond cleavage with the leaving group occur simultaneously in a single transition state. squarespace.com This pathway does not involve a stable intermediate.
In a stepwise mechanism , the reaction proceeds through a pentacoordinate phosphorane intermediate. squarespace.com This intermediate can then break down to form the products. The rate-limiting step can be either the formation of this intermediate or its decomposition.
For the hydrolysis of bis(p-nitrophenyl)phosphate, evidence often points towards a concerted mechanism, particularly in intermolecular reactions. scirp.org The negative entropy of activation observed in several studies is consistent with a concerted, associative (AN + DN) mechanism, which involves a highly ordered transition state. acs.org
Transition State Analysis in Bis(p-nitrophenyl)phosphate Hydrolysis
The transition state of BNPP hydrolysis is characterized by a pentacoordinate phosphorus center. In a concerted reaction, this represents the energy maximum along the reaction coordinate. Theoretical studies and kinetic isotope effect (KIE) measurements have provided insights into the structure of this transition state.
For the alkaline hydrolysis of phosphate diesters, Brønsted analysis often reveals a large, negative βlg value (e.g., -0.97 for a series of diaryl phosphates), indicating substantial bond breaking between the phosphorus and the leaving group oxygen in the transition state. samipubco.comscirp.org This suggests a transition state with significant dissociative character, where the leaving group has departed to a large extent.
Computational studies have further elucidated the nature of the transition state. For instance, theoretical investigations into the metal-catalyzed hydrolysis of BNPP have proposed an enforced concerted SN2-type reaction mechanism, where both the P-O bond formation to the nucleophile and the P-O bond fission to the leaving group are observed in the transition state. nih.gov
Solvent and Solvation Effects on Reactivity
The solvent environment plays a crucial role in the hydrolysis of bis(p-nitrophenyl)phosphate by influencing the stability of the ground state and the transition state. The alkaline hydrolysis of BNPP has been studied in various aqueous-organic solvent mixtures, such as aqueous dimethyl sulfoxide (B87167) (DMSO), dioxane, and acetonitrile (B52724). researchgate.net
In these mixed solvents, the reaction rate typically shows a steady decrease as the proportion of the organic cosolvent increases up to about 70 vol%, after which the rate increases sharply. researchgate.net This complex behavior highlights the intricate role of solvent in solvating the reactants and the transition state. The initial decrease in rate can be attributed to the destabilization of the anionic nucleophile (hydroxide) and the phosphate ester, while the subsequent increase at higher organic solvent concentrations may be due to the destabilization of the ground state to a greater extent than the transition state.
Comparative Studies with Other Phosphate Esters (e.g., p-Nitrophenyl Phosphate)
Comparing the hydrolysis of bis(p-nitrophenyl)phosphate (a diester) with that of p-nitrophenyl phosphate (pNPP, a monoester) provides valuable insights into the influence of the phosphate ester structure on reactivity. Generally, phosphate monoesters are more reactive than diesters under similar conditions.
The hydrolysis of pNPP also exhibits a strong dependence on pH. nih.gov However, the pH-rate profile for pNPP hydrolysis is typically bell-shaped, with the monoanion being more reactive than the dianion. acs.org This contrasts with the general trend for BNPP, where the rate often increases with pH in the alkaline region due to the increasing concentration of the hydroxide nucleophile.
In enzymatic systems, the difference in reactivity can be dramatic. For example, alkaline phosphatase shows a massive preference for the monoester pNPP over the diester bis-pNPP. nih.gov Even in non-enzymatic systems, differences are apparent. For instance, the second-order rate constant for the neutral hydrolysis of bis-pNPP at 25°C is estimated to be significantly lower than that of pNPP. nih.gov
Interactive Data Table: Comparison of Non-enzymatic Hydrolysis Rate Constants at 25°C
| Compound | Type | Second-Order Rate Constant for Neutral Hydrolysis (k_w, M⁻¹s⁻¹) | Reference |
| Bis(p-nitrophenyl)phosphate | Diester | 2.9 x 10⁻¹³ | nih.gov |
| p-Nitrophenyl phosphate | Monoester | 3.0 x 10⁻¹¹ | squarespace.com |
This difference in reactivity underscores the greater stability of the phosphodiester linkage compared to the phosphomonoester linkage, a feature that is fundamental to the integrity of nucleic acids.
Spectroscopic and Computational Investigations in Bis P Nitrophenyl Phosphate Research
Spectrophotometric Monitoring of Bis(p-nitrophenyl)phosphate Reactions
Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, is a cornerstone technique for studying the reactions of bis(p-nitrophenyl)phosphate (BNPP). This is primarily due to the convenient spectral properties of its hydrolysis product, p-nitrophenolate.
Real-time Kinetic Analysis via Absorbance Changes
The ability to continuously monitor the formation of p-nitrophenolate makes UV-Vis spectroscopy an ideal tool for real-time kinetic analysis of BNPP reactions. By recording the absorbance at a fixed wavelength (e.g., 400 or 405 nm) over time, a reaction progress curve can be generated. ias.ac.inrsc.org From this data, initial reaction rates can be determined, which are crucial for understanding the reaction mechanism and the efficiency of catalysts.
Kinetic runs are typically performed in a thermostated cuvette holder within the spectrophotometer to ensure a constant temperature. ias.ac.insamipubco.com The reaction is initiated by adding a stock solution of BNPP to the reaction mixture containing the buffer and any catalysts being studied. ias.ac.in The increase in absorbance is then followed over a set period. For many enzymatic and catalytic hydrolysis reactions of BNPP, the data can be fitted to kinetic models, such as the Michaelis-Menten formalism, to extract key kinetic parameters like the catalytic rate constant (kcat) and the Michaelis constant (KM). rsc.orgnih.gov
This method has been widely applied to study the hydrolysis of BNPP under various conditions, including in the presence of different catalysts like metal complexes and enzymes, and in different solvent systems. ias.ac.inrsc.orgsamipubco.com The simplicity and sensitivity of this technique allow for the rapid screening of catalyst activity and the detailed investigation of reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structures and interactions involved in the reactions of bis(p-nitrophenyl)phosphate. Both ³¹P and ¹H NMR are particularly informative.
³¹P NMR for Phosphate (B84403) Speciation
³¹P NMR spectroscopy is uniquely suited for studying phosphorus-containing compounds. Since ³¹P is a 100% naturally abundant nucleus with a spin of ½, it provides strong, sharp signals. Different phosphorus species in a reaction mixture will have distinct chemical shifts, allowing for their simultaneous observation and quantification.
In the context of BNPP hydrolysis, ³¹P NMR can be used to monitor the conversion of the starting material, BNPP, into its products, p-nitrophenyl phosphate (pNPP) and ultimately inorganic phosphate. ursinus.edu For instance, a study of BNPP hydrolysis catalyzed by a protein phosphatase showed the conversion of BNPP to p-nitrophenolate and p-nitrophenylphosphate, which could be monitored by observing the corresponding changes in the ³¹P NMR spectrum. ursinus.edu The integration of the peaks corresponding to each species allows for the determination of their relative concentrations over time, providing a detailed picture of the reaction progress. ursinus.edu This method is particularly valuable for distinguishing between different phosphate esters that may be present in the reaction mixture.
| Phosphorus Species | Typical ³¹P NMR Chemical Shift Range (ppm) | Source(s) |
| Bis(p-nitrophenyl)phosphate (BNPP) | Varies with conditions | ursinus.edu |
| p-Nitrophenyl phosphate (pNPP) | Varies with conditions | ursinus.edu |
| Inorganic Phosphate | Varies with pH and counter-ions | ursinus.edu |
Probing Catalyst-Substrate Interactions via NMR
NMR spectroscopy can also provide insights into the interactions between BNPP and a catalyst. Changes in the chemical shifts of either the substrate or the catalyst upon binding can indicate the formation of a catalyst-substrate complex. For example, the interaction of BNPP with Zr(IV)-substituted polyoxometalates has been studied using ³¹P NMR. rsc.org The binding of the phosphate group to the catalyst can lead to shifts in the ³¹P resonance of BNPP, providing evidence for the formation of an intermediate complex.
¹H NMR is also valuable for monitoring the hydrolysis of BNPP. The disappearance of the aromatic proton signals of BNPP and the appearance of new signals corresponding to the aromatic protons of the p-nitrophenol product can be followed over time. rsc.org This provides a complementary method to ³¹P NMR for tracking the reaction progress. Furthermore, techniques like Diffusion Ordered NMR Spectroscopy (DOSY) have been used to study the hydrolysis of BNPP in the presence of catalytic systems, providing information about the size and diffusion of the different species in solution. frontiersin.org
Mass Spectrometric Studies of Reaction Intermediates and Products
Mass spectrometry (MS) is a highly sensitive analytical technique used to identify and characterize the components of a mixture based on their mass-to-charge ratio (m/z). In the study of BNPP reactions, MS is invaluable for confirming the identity of the final products and for detecting and characterizing transient reaction intermediates.
The mass spectrum of bis(p-nitrophenyl)phosphate itself can be obtained to confirm its molecular weight. nih.govchemicalbook.com More importantly, MS can be used to analyze the products of its hydrolysis. For example, in a study of the hydrolysis of tris-p-nitrophenyl phosphate by a Zn"Pb" complex, the product, bis-p-nitrophenyl phosphate, was identified by FAB (Fast Atom Bombardment) mass spectrometry. oup.com
Theoretical Chemistry and Computational Modeling
Theoretical chemistry and computational modeling have become indispensable tools for elucidating the complex mechanisms of phosphodiester cleavage, with Bis(p-nitrophenyl)phosphate (BNPP) serving as a key model substrate. These computational approaches provide insights at an atomic level of detail that is often inaccessible through experimental methods alone. By simulating reaction pathways, characterizing transition states, and modeling the dynamic interactions between catalysts and substrates, researchers can gain a fundamental understanding of the factors governing the hydrolysis of BNPP.
Density Functional Theory (DFT) Calculations for Reaction Paths and Transition States
Density Functional Theory (DFT) is a robust quantum mechanical method used extensively to investigate the hydrolysis mechanisms of BNPP, particularly when catalyzed by metal complexes. DFT calculations allow researchers to map out potential energy surfaces, identify stable intermediates, and calculate the energy barriers associated with different reaction pathways.
Studies involving mononuclear Zn(II) complexes have used DFT to explore the mechanism of BNPP hydrolysis. Two primary pathways are often considered: a concerted mechanism, where bond formation and bond breaking occur in a single step, and a stepwise mechanism that involves a stable reaction intermediate. For the hydrolysis of BNPP catalyzed by a mononuclear zinc(II):OH⁻ complex of 1,5,9-triazacyclododecane, DFT calculations revealed that a concerted mechanism is more feasible than a stepwise one. researchgate.net The calculated reaction barrier for the concerted pathway was found to be significantly influenced by the solvent model used. researchgate.net
Table 1: Calculated Free Energy Barriers for BNPP Hydrolysis via a Mononuclear Zn(II) Complex
| Reaction Mechanism | Solvent Model | Activation Free Energy (kcal/mol) |
| Concerted | Implicit Solvent | 18.1 |
| Concerted | Explicit Solvent (Water) | 13.8 |
| Stepwise | - | Less Feasible |
| Data sourced from DFT calculations on the hydrolysis of BNPP catalyzed by the Zn:( tandfonline.comaneN3) complex. researchgate.net |
Further theoretical investigations into BNPP cleavage mediated by other Zn(II) complexes have identified different potential nucleophilic attack models, including ligand-based and solvent-based pathways. rsc.org The favorability of a particular pathway is influenced by factors such as the pKa values of ligands or coordinated water molecules and the tendency of the catalyst to form dimers. rsc.orgscispace.com For instance, in a study of three different Zn(II) complexes, the pKa values for the deprotonation of a coordinated water molecule versus a ligand component were calculated to determine the most likely active species in the catalytic cycle. rsc.org
Table 2: Calculated pKa Values for Deprotonation of Zn(II)-Complexes in BNPP Hydrolysis
| Complex | Deprotonation Site | Product | Calculated pKa |
| [Zn(L¹H)(η-H₂O)(H₂O)]²⁺ | Axially-coordinated water | [Zn(L¹H)(η-OH)(H₂O)]⁺ | 12.6 |
| [Zn(L²H)(η-H₂O)(H₂O)]²⁺ | Axially-coordinated water | [Zn(L²H)(η-OH)(H₂O)]⁺ | 10.3 |
| [Zn(L³H)(η-H₂O)(H₂O)]²⁺ | Axially-coordinated water | [Zn(L³H)(η-OH)(H₂O)]⁺ | 11.4 |
| [Zn(L¹H)(η-H₂O)(H₂O)]²⁺ | Ligand | [Zn(L¹)(η-H₂O)(H₂O)]⁺ | 14.5 |
| [Zn(L²H)(η-H₂O)(H₂O)]²⁺ | Ligand | [Zn(L²)(η-H₂O)(H₂O)]⁺ | 10.0 |
| [Zn(L³H)(η-H₂O)(H₂O)]²⁺ | Ligand | [Zn(L³)(η-H₂O)(H₂O)]⁺ | 8.8 |
| Data derived from theoretical calculations on Zn(II)-complexes designed to catalyze BNPP cleavage. rsc.org |
DFT has also been applied to dizinc (B1255464) complexes that mimic the active sites of metalloenzymes. acs.orgnih.gov These studies have investigated the hydrolysis of BNPP analogues, concluding that the reaction often proceeds through a concerted, associative mechanism where a hydroxide (B78521) ion bound to one of the zinc centers acts as the nucleophile. acs.orgnih.gov The theoretical results from these studies are generally in good agreement with experimental observations. rsc.org
Quantum Mechanical (QM) Studies of Cleavage Mechanisms
Quantum mechanical studies, including but not limited to DFT, provide a foundational understanding of the electronic-level events during BNPP cleavage. These methods confirm that the hydrolysis typically proceeds via an S_N2-type nucleophilic substitution reaction at the phosphorus center. researchgate.net
QM investigations characterize the geometry of the transition state, which is crucial for understanding the reaction mechanism. For phosphate ester cleavage, a trigonal bipyramidal (TBP) geometry is often observed in the transition state. researchgate.netresearchgate.net In this arrangement, the incoming nucleophile and the departing p-nitrophenolate group occupy the two axial positions. researchgate.net Hybrid QM/Effective Fragment Potential (QM/EFP) methods, which treat the reacting species with quantum mechanics and the surrounding solvent with a simpler model, have been used to study the aminolysis of the related compound p-nitrophenyl phosphate (p-NPP). These studies support a concerted mechanism involving a TBP transition state and provide activation free energies that align well with experimental values. researchgate.net
The nature of the transition state can be further described as "associative" or "dissociative." In an associative mechanism, the bond to the incoming nucleophile is substantially formed in the transition state, while in a dissociative mechanism, the bond to the leaving group is substantially broken. QM calculations for BNPP hydrolysis catalyzed by zinc complexes suggest a largely concerted, associative pathway. researchgate.netnih.gov QM data from studies on nanocatalysts also indicate a synchronous associative mechanism for phosphodiester cleavage. researchgate.net These computational findings are critical for rationalizing the catalytic efficiency of various natural and artificial hydrolases and for designing new, more effective catalysts. researchgate.net
Molecular Dynamics (MD) Simulations of Catalyst-Substrate Systems
While QM methods are powerful for detailing the chemical reaction itself, Molecular Dynamics (MD) simulations are essential for understanding the behavior of the larger catalyst-substrate system over time. MD simulations model the motions and interactions of all atoms in the system, including the catalyst, the BNPP substrate, and the surrounding solvent, providing crucial insights into the initial binding events and the formation of the pre-catalytic complex.
MD simulations have been used to study nanozymes—nanoparticles with enzyme-like activity—that catalyze BNPP hydrolysis. acs.org Microsecond-long atomistic simulations can reveal how the substrate recognizes and binds to the catalyst. For instance, simulations have shown that BNPP, being hydrophobic, binds strongly to certain gold nanoparticles. acs.org NMR experiments, integrated with MD simulations, have confirmed that the interaction of the phosphate groups with Zn(II) ions present in the nanoparticle's organic monolayer is a key feature of the binding. acs.org
In the study of self-assembling peptide-based catalysts, MD simulations help to model the structure of the catalytic assembly. rsc.orgrsc.org Subsequent molecular docking, a computational technique that predicts the preferred orientation of a substrate when bound to a receptor, can then be used to investigate how BNPP interacts with the catalyst's surface. rsc.org These simulations have demonstrated that favorable catalytic activity relies on the close proximity of key amino acid residues (like histidine and arginine) in the binding groove to the phosphate ester group of BNPP. rsc.org The simulations reveal a network of interactions, including salt bridges, hydrogen bonds, and π-stacking, that position the substrate for nucleophilic attack. rsc.org
Table 3: Insights from Molecular Dynamics (MD) and Docking Studies of BNPP-Catalyst Systems
| System | Computational Method | Key Findings | Reference |
| Gold Nanoparticle (Nanozyme) | Atomistic MD Simulations, NMR | BNPP binds strongly due to hydrophobicity; phosphate group interacts with Zn(II) ions in the monolayer. | acs.org |
| Self-Assembling Peptide (RH) | MD Simulations, Molecular Docking | Revealed close proximity of catalytic histidine and arginine residues; identified key binding interactions (salt bridges, H-bonds) that orient BNPP. | rsc.org |
| Promiscuous Phosphonate Monoesterases | MD and EVB Simulations | Used to quantify the catalytic effect of the enzyme compared to the background reaction in aqueous solution. | acs.org |
| Peptide Assembly | MD Simulations | An equilibrated model of the catalyst assembly was generated to serve as a starting structure for docking and QM calculations. | rsc.org |
Ultimately, MD simulations provide a dynamic picture of the catalyst-substrate interactions that precede the chemical reaction, complementing the static, energetic information provided by QM and DFT methods. researchgate.net This integrated computational approach is invaluable for the rational design of new catalysts for phosphodiester cleavage. researchgate.net
Applications of Bis P Nitrophenyl Phosphate As a Research Tool
Development of Biochemical Assays
BNPP's utility as a substrate is prominent in the development and execution of various biochemical assays, particularly for enzymes that cleave phosphodiester bonds.
Bis(p-nitrophenyl)phosphate is widely employed as a substrate for the estimation and characterization of phosphodiesterase (PDE) activity. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.com Phosphodiesterases are a broad class of enzymes that break phosphodiester bonds, such as those found in nucleic acids and cyclic nucleotides. BNPP serves as a convenient and reliable artificial substrate to measure the activity of these enzymes. scientificlabs.co.ukalkalisci.com For instance, it has been used to determine the enzymatic activity of root phosphodiesterases in wetland plants and to characterize phosphohydrolase activity from bovine spleen extracts. alkalisci.comnih.gov The assay's principle is the enzymatic hydrolysis of BNPP, which liberates p-nitrophenol, allowing for a continuous and colorimetric measurement of enzyme kinetics. oup.compnas.orgresearchgate.net This method has been applied to various phosphodiesterases, including the bifunctional alkaline phosphatase/phosphodiesterase CamPhoD from marine bacteria and the type IIs restriction enzyme BfiI. researchgate.netmdpi.com
Table 1: Kinetic Parameters of Various Enzymes with Bis(p-nitrophenyl)phosphate as a Substrate
| Enzyme | Source Organism | Km / K0.5 (mM) | kcat (s⁻¹) | pH | Reference |
|---|---|---|---|---|---|
| Alkaline Phosphatase | Rat Osseous Plate | 1.9 | - | 7.5 | nih.gov |
| Alkaline Phosphatase | Rat Osseous Plate | 3.9 | - | 9.4 | nih.gov |
| CamPhoD | Cobetia amphilecti KMM 296 | 6.71 | - | 9.0 | mdpi.com |
| Nuclease | Salmonella typhimurium | 10 | 0.1 | - | pnas.org |
Km (Michaelis constant) and K0.5 (half-saturation constant) are measures of the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower value indicates a higher affinity of the enzyme for the substrate. kcat (catalytic constant or turnover number) represents the number of substrate molecules converted to product per enzyme molecule per second.
While more commonly associated with phosphodiesterases, BNPP also serves as a chromogenic substrate for certain phosphatases, particularly alkaline phosphatases that exhibit phosphodiesterase activity. atomfair.comnih.gov For example, studies on alkaline phosphatase from osseous plates have shown that the enzyme can hydrolyze BNPP. nih.gov The ability of these enzymes to cleave BNPP is often considered a novel property, revealing a broader substrate specificity than initially understood. nih.gov In this context, the hydrolysis of BNPP indicates that a single catalytic site on the enzyme may be responsible for both phosphomonoesterase and phosphodiesterase activities. nih.gov This application is valuable for studying enzyme kinetics, inhibition, and the fundamental mechanisms of these versatile biocatalysts. atomfair.com
Standard Substrate for Phosphodiesterase Assays
Model Substrate for Nucleic Acid Cleavage Studies
The structural similarity of the phosphodiester bond in BNPP to that in nucleic acids makes it an excellent model for investigating DNA and RNA cleavage.
Bis(p-nitrophenyl)phosphate is widely recognized and used as a simple, activated model compound that mimics the phosphodiester bonds of DNA. beilstein-journals.orgresearchgate.netfrontiersin.orgacs.org The phosphodiester linkages in DNA are extraordinarily stable, with an estimated half-life for spontaneous cleavage of millions of years under physiological conditions. d-nb.info The two electron-withdrawing p-nitrophenyl groups in BNPP activate the phosphorus center toward nucleophilic attack, making its hydrolysis occur on a much more accessible timescale for laboratory studies, though it is still extremely resistant to uncatalyzed cleavage. nih.govrsc.org This allows researchers to study the fundamental mechanisms of phosphodiester bond cleavage without the complexities of the larger DNA polymer. beilstein-journals.orgresearchgate.net Because it lacks the 2'-hydroxyl group found in RNA, it specifically serves as an analog for DNA, where cleavage must occur via an external nucleophile. researchgate.net
A significant area of research is the development of artificial nucleases—synthetic molecules capable of cleaving nucleic acids. BNPP is a crucial tool in this field, serving as the primary model substrate to test the efficacy of these synthetic catalysts. alkalisci.comacs.org These catalysts include various metal complexes, such as those based on Zn(II), Cu(II), and lanthanides, which are designed to mimic the active sites of natural metallonucleases. alkalisci.comresearchgate.netfrontiersin.orgresearchgate.net The rate of BNPP hydrolysis in the presence of a new synthetic nuclease provides a direct measure of the catalyst's phosphodiesterase activity. researchgate.net
In recent years, this research has expanded to include "nano-nuclease" or "nanozyme" systems, where catalytic metal complexes are attached to nanoparticles, such as gold nanoparticles (AuNPs). d-nb.inforesearchgate.net These nano-systems can exhibit dramatically enhanced catalytic efficiency. For example, the hydrolysis of BNPP by a Cu(II) bipyridine complex was enhanced 1000-fold when attached to gold nanoparticles and irradiated with a laser. researchgate.net Similarly, polyoxovanadates have been shown to accelerate the cleavage of BNPP by four orders of magnitude compared to the uncatalyzed reaction. nih.govrsc.org However, some studies caution that results from model substrates like BNPP may not always translate directly to activity against biological targets like plasmid DNA. d-nb.info
Table 2: Catalytic Cleavage of BNPP by Various Synthetic and Nano-Nuclease Systems
| Catalytic System | Conditions (pH, Temp) | Rate Constant (kobs, s⁻¹) | Rate Enhancement Factor | Reference |
|---|---|---|---|---|
| Zn(II)-cyclen complex | pH 7.0, 35°C | 2.8 x 10⁻⁹ | 46-fold | frontiersin.org |
| Polyoxovanadates (V₁₀) | pH 5.0, 70°C | 3.32 x 10⁻⁶ | 10⁴-fold | nih.govrsc.org |
| ZrK₂:₂ Complex | pD 6.4, 60°C | 4.75 x 10⁻⁶ | 320-fold | researchgate.net |
| Cu(II) bipyridine on AuNP (with laser) | pH 8.0, RT | - | 1000-fold | researchgate.net |
Rate enhancement is calculated relative to the spontaneous, uncatalyzed hydrolysis of BNPP.
Analog for DNA Phosphodiester Bonds
Inhibition Studies in Enzymology
Beyond its role as a substrate, Bis(p-nitrophenyl)phosphate is also utilized in enzymology as an inhibitor. It has been identified as a selective inhibitor of carboxylesterase enzymes, which are important in the metabolism of many ester-containing drugs. researchgate.net In one study, BNPP was used at concentrations of 1, 10, and 100 µM to demonstrate significant inhibition of the metabolism of methyl benzoate (B1203000) and ethyl benzoate in both plasma and liver microsomes. researchgate.net
Furthermore, BNPP has been shown to inhibit specific steps in complex biochemical pathways. For instance, at a concentration of 20 mM, it completely inhibits the addition of the second N-acetylglucosamine residue during the biosynthesis of lipid-intermediates in the dolichol pathway, a critical process for protein N-glycosylation. portlandpress.com It also strongly inhibits the subsequent transfer of the oligosaccharide to proteins. portlandpress.com In other contexts, BNPP can act as a competitive inhibitor for enzymes that hydrolyze it, where its presence can block the binding and hydrolysis of other substrates like ATP and cyclic AMP. nih.gov
Use in Enzyme Inhibitor Screening
A primary application of Bis(p-nitrophenyl)phosphate is as a substrate in enzyme assays designed for inhibitor screening. The enzymatic hydrolysis of BNPP by a phosphodiesterase or a non-specific esterase yields p-nitrophenol, a chromogenic product that can be easily quantified by measuring its absorbance, typically at 405-410 nm. nih.govpnas.org This property makes BNPP an ideal substrate for simple, colorimetric high-throughput screening (HTS) assays to identify and characterize potential enzyme inhibitors. nih.gov
BNPP has been successfully employed in screening for inhibitors of a variety of enzymes. It is frequently used as a substrate to assess the activity of phosphodiesterases (PDEs) and in PDE inhibition assays. scientificlabs.co.uk For instance, it has been used to determine the activity of root phosphodiesterases in wetland plants. sigmaaldrich.com Similarly, it is a known substrate for the sterile alpha motif and histidine-aspartate domain-containing protein 1 (SAMHD1), and an assay using BNPP has been successfully used to identify and characterize SAMHD1 inhibitors. jove.com The RNA debranching enzyme (Dbr1), a manganese-dependent phosphodiesterase, also effectively hydrolyzes BNPP, and this activity is well-suited for HTS campaigns for debranching inhibitors. nih.gov Furthermore, BNPP is recognized as a specific inhibitor of carboxylesterases and is often used as a positive control inhibitor in assays for enzymes like human carboxylesterase 1 (hCE1). researchgate.net
| Enzyme Class/Specific Enzyme | Role of BNPP | Application | Reference |
|---|---|---|---|
| Phosphodiesterases (PDEs) | Substrate | Estimation of PDE activity and inhibitor screening assays. | scientificlabs.co.uk |
| Carboxylesterases (e.g., hCE1) | Inhibitor (Positive Control) | Used to inhibit carboxylesterase activity and as a benchmark for new inhibitors. | researchgate.net |
| RNA Debranching Enzyme (Dbr1) | Substrate | High-throughput screening for inhibitors of lariat (B8276320) intron debranching. | nih.gov |
| SAMHD1 | Substrate | Identification and characterization of SAMHD1 inhibitors. | jove.com |
| ADPG Pyrophosphatase | Substrate | Used as a synthetic substrate to measure phosphodiesterase activity. | pnas.org |
Mechanistic Probes for Inhibitor Action
Beyond its use in screening, BNPP serves as a mechanistic probe to elucidate the catalytic action of enzymes and the mode of action of their inhibitors. By comparing the enzyme's activity on its natural substrate versus an artificial substrate like BNPP, researchers can gain insights into the specific residues and cofactors required for catalysis.
A clear example is the study of the yeast Dbr1 enzyme. nih.gov Research showed that while the conserved residue His86 is essential for the hydrolysis of the natural branched RNA substrate, it is not required for the hydrolysis of BNPP. nih.gov It was proposed that His86 acts as a general acid to protonate the O2' leaving group of the RNA phosphodiester bond. nih.gov However, the much more favorable pKa of the p-nitrophenol leaving group in BNPP makes this protonation step unnecessary. nih.gov This differential requirement highlights the specific catalytic role of the His86 residue and demonstrates how BNPP can be used to dissect an enzyme's catalytic mechanism.
Similarly, studies with the dNTPase SAMHD1 show that the enzyme can hydrolyze BNPP in the presence of manganese ions (Mn²⁺) and in the absence of the (d)NTP activators that are required for its natural substrate. jove.com This finding suggests that while BNPP can bind and be cleaved in the active site, it bypasses the normal allosteric activation mechanism, providing a tool to study the core catalytic machinery independently of its regulatory components. BNPP is also a widely used model for the phosphodiester linkages in DNA, employed to study the cleavage mechanism of biomimetic catalysts. frontiersin.org
Investigation of Biosynthetic Pathways (e.g., Lipid-Intermediates)
Bis(p-nitrophenyl)phosphate has proven to be a valuable tool for dissecting complex biosynthetic pathways by selectively inhibiting specific enzymatic steps. A notable example is its use in the investigation of the dolichol pathway, which is responsible for the synthesis of lipid-intermediates required for the N-glycosylation of proteins. nih.govnih.govresearchgate.net
In a study using rat spleen lymphocytes, BNPP was used to probe its effect on the various reactions in this pathway. nih.govnih.gov The research revealed that BNPP does not affect the synthesis of dolichyl phosphate (B84403) mannose, dolichyl phosphate glucose, or the initial dolichyl diphosphate (B83284) N-acetylglucosamine. nih.govresearchgate.net However, it acts as a potent and specific inhibitor of subsequent steps.
The key findings from this research include:
Complete Inhibition: BNPP at a concentration of 20 mM completely inhibits the addition of the second N-acetylglucosamine residue onto the dolichyl diphosphate N-acetylglucosamine acceptor. nih.govnih.gov
Strong Inhibition: The addition of the first five mannose residues, which are transferred from GDP-mannose, is also strongly abolished. nih.gov
Strong Inhibition of Utilization: The subsequent utilization of the fully assembled dolichyl diphosphate oligosaccharide, including its transfer to proteins or its degradation, is also strongly inhibited. nih.gov
Slight Effect: In contrast, the addition of the more distal four mannose residues (from dolichyl phosphate mannose) and the three glucose residues are only slightly affected. nih.govresearchgate.net
These results indicate that Bis(p-nitrophenyl)phosphate specifically affects reactions that use dolichyl diphosphate sugar as a substrate. nih.gov This selective inhibition allowed researchers to functionally separate different stages of the biosynthetic pathway, demonstrating the utility of BNPP as a molecular probe to investigate the formation and utilization of lipid-intermediates.
| Reaction Step in Dolichol Pathway | Effect of Bis(p-nitrophenyl)phosphate (20 mM) | Reference |
|---|---|---|
| Dolichyl phosphate mannose synthesis | Not affected | nih.gov |
| Dolichyl phosphate glucose synthesis | Not affected | nih.gov |
| Dolichyl diphosphate N-acetylglucosamine synthesis (first residue) | Not affected | nih.gov |
| Addition of second N-acetylglucosamine residue | Completely inhibited | nih.gov |
| Addition of five innermost mannose residues (from GDP-mannose) | Strongly abolished | nih.gov |
| Addition of four distal mannose residues (from dolichyl phosphate mannose) | Slightly affected | nih.gov |
| Addition of glucose residues | Slightly affected | nih.gov |
| Transfer of oligosaccharide to proteins | Strongly inhibited | nih.gov |
Environmental Degradation and Bioremediation Research Using Bis P Nitrophenyl Phosphate
Bis(p-nitrophenyl)phosphate as a Model for Organophosphorus Pollutants
Organophosphorus compounds are a class of chemicals widely used as pesticides, insecticides, and flame retardants. acs.orgoup.com Their extensive use has led to widespread environmental contamination, posing significant risks to ecosystems and human health. oup.comdoaj.org These compounds are often highly stable and resistant to natural hydrolysis, meaning they can persist in the environment for long periods. researchgate.netacs.org
Bis(p-nitrophenyl)phosphate is frequently used as a model compound in research because it mimics the chemical structure of these more toxic organophosphorus pollutants. researchgate.netacs.org Its hydrolysis, which can be easily monitored spectrophotometrically by the release of the chromogenic product p-nitrophenol, provides a convenient way to study the mechanisms of degradation. acs.orgneb.com For instance, the stability of BNPP is notable, with a half-life of 2000 years in water at 20°C, highlighting the persistence of such phosphoester bonds. acs.org This stability makes it an excellent candidate for evaluating the efficacy of various degradation technologies. researchgate.netacs.org
Abatement Strategies for Organophosphorus Compounds
The persistence and toxicity of organophosphorus pollutants necessitate the development of effective abatement strategies. Research utilizing BNPP as a model substrate has been instrumental in advancing several degradation technologies, including catalytic degradation, photocatalysis, and bioremediation.
Catalytic Degradation using Metal Nanoparticles (e.g., Zero-Valent Iron)
Zero-valent iron (ZVI) nanoparticles have emerged as a promising technology for the remediation of organophosphorus contaminants. researchgate.netnih.gov ZVI is a strong reducing agent and can effectively degrade a variety of pollutants. nih.govmdpi.com
In the context of organophosphorus compounds, ZVI nanoparticles have demonstrated high efficiency. For example, studies have shown that ZVI can rapidly degrade pesticides like methyl parathion (B1678463), ethyl parathion, and malathion. nih.gov Research specifically using BNPP as a model has shown that ZVI nanoparticles can lead to the complete degradation of the compound in as little as 10 minutes. researchgate.net The degradation process involves the initial hydrolysis of the P-O bonds, followed by the reduction of the nitro groups to amine groups. researchgate.net The iron by-products of this reaction are typically identified as magnetite (Fe3O4), maghemite (γ-Fe2O3), and lepidocrocite (γ-FeOOH). researchgate.net
The effectiveness of ZVI is influenced by several factors, including pH and nanoparticle dosage. Degradation is generally more efficient at lower pH values. mdpi.com An increase in the dosage of ZVI nanoparticles can enhance the degradation rate up to an optimal point, beyond which agglomeration of the nanoparticles may occur, reducing their reactive surface area. mdpi.comscirp.org
Table 1: Degradation of Organophosphorus Compounds using Zero-Valent Iron (ZVI)
| Compound | ZVI Dosage | pH | Degradation Efficiency/Rate | Reference |
|---|---|---|---|---|
| Paraoxon | 6.0% w/v | 4 | 75.9% after 3 hours | mdpi.com |
| Malathion | 0.1 g/kg of soil | Not specified | Quantitative oxidation within 8 minutes | scirp.org |
| Bis(p-nitrophenyl)phosphate | BNPP concentration 1000x higher than ZVI NPs | 7 | Complete degradation in 10 minutes | researchgate.net |
Photocatalytic Degradation Processes
Photocatalysis, particularly using titanium dioxide (TiO2) nanoparticles, is another advanced oxidation process investigated for the degradation of organophosphorus pollutants. acs.org When irradiated with UV light, TiO2 generates highly reactive hydroxyl radicals that can mineralize organic compounds. acs.org
Studies have demonstrated that UV-irradiated aqueous suspensions of TiO2 nanoparticles are effective in degrading BNPP and its primary decomposition products, 4-nitrophenyl phosphate (B84403) (4-NPP) and 4-nitrophenol (B140041) (4-NP). acs.org The photocatalytic activity of synthesized TiO2 nanoparticles has been shown to be comparable to that of commercially available TiO2 (Degussa P25). acs.org
Other photocatalytic systems have also been explored. For example, bismuth-doped ceria (CeO2) has shown a much better ability to degrade BNPP and its degradation product, p-nitrophenol, compared to pure ceria or TiO2 P25 under UV illumination. nih.gov Similarly, a bifunctional TiO2/CeO2 reactive adsorbent/photocatalyst has been developed for the degradation of BNPP. globalauthorid.com Furthermore, the hydrolysis of BNPP by a Cu(II) bipyridine complex was significantly enhanced when attached to gold nanoparticles and irradiated with a green laser. researchgate.netrsc.org
Table 2: Photocatalytic Degradation of Bis(p-nitrophenyl)phosphate (BNPP)
| Photocatalyst | Light Source | Key Findings | Reference |
|---|---|---|---|
| Titanium Dioxide (TiO2) NPs | UV (255 nm) | Active in degrading BNPP, 4-NPP, and 4-NP. acs.org | acs.org |
| Bismuth-doped Ceria (1Ce1Bi) | UV | Rapid degradation of p-NP, indicating better ability to degrade BNPP and its products. nih.gov | nih.gov |
Microbial and Enzymatic Bioremediation Approaches
Bioremediation offers an environmentally friendly and cost-effective alternative for the detoxification of organophosphorus compounds. oup.com This approach utilizes the metabolic capabilities of microorganisms and their enzymes to break down pollutants. oup.com
The first microorganism capable of degrading an organophosphorus compound, a Flavobacterium sp., was isolated in 1973. oup.com Since then, numerous bacterial and fungal species have been identified that can hydrolyze a wide range of these compounds. oup.com Microbial degradation primarily occurs through the hydrolysis of P-O-alkyl and P-O-aryl bonds, which is considered the most critical step in their detoxification. oup.com
Enzymes, particularly phosphotriesterases, play a crucial role in this process. nih.gov These enzymes can hydrolyze a broad spectrum of organophosphorus substrates. nih.gov For instance, a glycerophosphodiester phosphodiesterase (GDPD) from Bacillus altitudinis W3 has been shown to have hydrolytic activity against diphenyl phosphate, using BNPP as a substrate to determine optimal activity conditions (55 °C and pH 8.5). nih.gov Similarly, the enzyme GpdQ from Enterobacter aerogenes has been studied for its potential in organophosphate bioremediation, with BNPP used as a mimic substrate. researchgate.net The bioactivation of BNPP by phosphoesterases in the earthworm Lumbricus terrestris has also been investigated, highlighting the role of these enzymes in the transformation of organophosphates in soil ecosystems. nih.gov
Research has also focused on enhancing the efficiency and stability of these enzymes. For example, immobilizing the enzyme GpdQ on magnetite nanoparticles has been explored as a way to create a reusable bioremediation agent. researchgate.net
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| Bis(p-nitrophenyl)phosphate | BNPP |
| p-nitrophenol | PNP, 4-NP |
| p-nitrophenyl phosphate | PNPP, 4-NPP |
| Zero-Valent Iron | ZVI |
| Magnetite | Fe3O4 |
| Maghemite | γ-Fe2O3 |
| Lepidocrocite | γ-FeOOH |
| Methyl parathion | |
| Ethyl parathion | |
| Malathion | |
| Paraoxon | |
| Tetrakis(hydroxymethyl)phosphonium sulfate (B86663) | THPS |
| Titanium Dioxide | TiO2 |
| Ceria | CeO2 |
| Diphenyl phosphate | DPHP |
| Dimethyl p-nitrophenyl phosphate | DMNP |
| Tributyl phosphate | |
| Dibutyl phosphate | |
| Butanol | |
| Nitric acid |
Future Directions and Emerging Research Areas
Advanced Catalytic Systems for Enhanced Efficiency
The quest for more efficient catalysts for the hydrolysis of phosphate (B84403) esters like BNPP is a significant area of research. This is driven by the need to develop artificial metalloenzymes that can mimic the activity of natural phosphatases. These synthetic catalysts are crucial for understanding the mechanisms of phosphoryl transfer reactions, which are fundamental in many biological processes.
Recent advancements have focused on the use of metallomicellar systems. These systems, which consist of metal ions, ligands, and surfactants, can create microenvironments that significantly accelerate the rate of BNPP hydrolysis. For instance, a metallomicellar system containing cerium (III) ions, a macrocyclic polyamine ligand, and the surfactant hexadecyltrimethylammonium bromide (CTAB) has been shown to increase the catalytic rate of BNPP hydrolysis by a factor of approximately 1 x 10⁸ compared to its spontaneous hydrolysis. tandfonline.com The catalytic activity is attributed to the formation of a mono-hydroxy complex between the ligand and cerium (III), with the micelle providing a favorable reaction environment. tandfonline.com
Similarly, dinuclear macrocyclic polyamine La(III) complexes have demonstrated effective catalysis of BNPP hydrolysis under physiological conditions, achieving a rate enhancement of up to 2.36×10⁴ fold. sioc-journal.cn Other research has explored the use of lipophilic diaquo(tetraamine) Cobalt(III) complexes in micellar solutions, which also showed a great rate enhancement effect on BNPP hydrolysis. tandfonline.com The mechanism often involves the formation of a key intermediate between BNPP and the metal complex, leading to an intramolecular nucleophilic substitution reaction. scientific.net
The table below summarizes the rate enhancements achieved by different catalytic systems for BNPP hydrolysis.
| Catalytic System | Rate Enhancement Factor | Reference |
| Cerium (III) metallomicelle with CTAB | ~1 x 10⁸ | tandfonline.com |
| Dinuclear macrocyclic polyamine La(III) complexes | Up to 2.36 x 10⁴ | sioc-journal.cn |
| Ni(II) or Cu(II) metallomicelles with Brij35 | ~10⁶ | scientific.net |
These studies highlight the potential of designing highly efficient artificial enzymes for various applications, from bioremediation to the development of new therapeutic agents.
Integration of Multi-Omics Approaches in Enzyme Studies
The study of enzymes that metabolize BNPP is increasingly benefiting from the integration of multi-omics approaches. These approaches, which include genomics, proteomics, lipidomics, and metabolomics, provide a more holistic understanding of enzyme function in complex biological systems.
For example, multi-omics analysis is being applied to study paraoxonase 1 (PON1), an enzyme known to hydrolyze organophosphates. researchgate.net While BNPP is an artificial substrate, studying its hydrolysis by enzymes like PON1 can provide insights into the enzyme's broader substrate specificity and the influence of genetic variations, epigenetic modifications, and other factors on its activity. researchgate.net By correlating enzyme activity with data from different "omics" fields, researchers can better understand the role of these enzymes in health and disease. researchgate.net
In the context of BNPP, phosphodiesterases (PDEs) are the primary enzymes responsible for its hydrolysis. nih.gov Investigating the expression and activity of various PDEs in different tissues and under different conditions using proteomics and metabolomics can reveal their specific roles in cellular signaling and metabolism. For instance, studies on the earthworm Lumbricus terrestris have shown that phosphoesterases in the enteric tissue can be selectively affected by BNPP, suggesting their involvement in its bioactivation. nih.gov
The integration of these high-throughput technologies allows for a more comprehensive characterization of enzyme function and regulation, moving beyond simple kinetic assays with a single substrate.
Expanding Computational Models for Complex Biological Systems
Computational modeling has become an indispensable tool for studying the intricate mechanisms of enzyme catalysis. For reactions involving substrates like BNPP, computational approaches can provide detailed insights into the transition states, reaction pathways, and the roles of individual amino acid residues in the active site.
Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods are being used to model the hydrolysis of BNPP by enzymes such as alkaline phosphatase. semanticscholar.org These models can help to understand the principles of catalytic promiscuity, where an enzyme can catalyze multiple different reactions. semanticscholar.org For example, computational studies have been used to compare the hydrolysis of BNPP with other substrates to elucidate the factors that determine an enzyme's selectivity. semanticscholar.org
Furthermore, computational models are being developed to study biomimetic systems. These models can help in the rational design of artificial catalysts by predicting how changes in the ligand structure or metal ion will affect the catalytic efficiency of BNPP hydrolysis. acs.org For instance, modeling the binding of Zn(II) to BNPP and other phosphate esters helps in understanding the catalytic mechanism of metalloenzymes. acs.org
The continuous improvement of computational algorithms and the increasing power of supercomputers will enable the development of even more sophisticated models that can accurately predict enzyme behavior in complex cellular environments.
Novel Applications in Chemical Biology and Material Science
Beyond its traditional role as an enzyme substrate, BNPP is finding new applications in the fields of chemical biology and material science.
In chemical biology, BNPP and its derivatives are being explored as potential prodrugs. The concept involves designing molecules that are inactive until they are hydrolyzed by specific enzymes in target cells, releasing an active drug. For example, derivatives of thymidine (B127349) 5'-phosphate, including the bis(p-nitrophenyl) ester, have been investigated as potential sources of intracellular thymidine 5'-phosphate. acs.org
In material science, BNPP has been shown to act as an effective organocatalyst for the ring-opening polymerization (ROP) of lactones, such as β-butyrolactone. medchemexpress.com This process can be used to synthesize end-functionalized and diblock polyesters with controlled molecular weights and narrow polydispersity. medchemexpress.com The catalytic activity of BNPP in this context opens up new avenues for the creation of novel biodegradable polymers with tailored properties. medchemexpress.com
The versatility of BNPP as a chemical tool is also evident in its use for developing new analytical methods. For example, it is used as a substrate in the development of biosensors and high-throughput screening assays for inhibitors of phosphodiesterases. scientificlabs.co.uk
The expanding applications of BNPP underscore its importance as a versatile molecule in both fundamental research and applied sciences.
Q & A
Q. How is Bis(p-nitrophenyl) phosphate (bis-pNPP) utilized in phosphodiesterase activity assays, and what are the critical experimental parameters to optimize?
Bis-pNPP is a chromogenic substrate for phosphodiesterases, where enzymatic cleavage releases p-nitrophenol (pNP), detectable spectrophotometrically at 410 nm. Key parameters include:
- Buffer composition : Use 50 mM Tricine buffer (pH 8.5) to maintain enzyme activity .
- Divalent cations : Optimize Mg²⁺ or Mn²⁺ concentrations (0.5–5 mM) to activate the enzyme .
- Substrate concentration : 5 mM bis-pNPP ensures saturating conditions .
- Temperature control : Reactions are typically conducted at 25°C to ensure reproducibility .
- Kinetic monitoring : Measure absorbance changes over time using ε₄₁₀ = 15,460 M⁻¹cm⁻¹ for pNP .
Q. What distinguishes Bis(p-nitrophenyl) phosphate from p-nitrophenyl phosphate in enzymatic assays?
Bis-pNPP is a diester substrate for phosphodiesterases, requiring cleavage of two ester bonds, while p-nitrophenyl phosphate (a monoester) is used for phosphatases like alkaline phosphatase (ALP). The choice depends on the enzyme class:
- Phosphodiesterases : bis-pNPP hydrolysis yields two pNP molecules, doubling sensitivity .
- Phosphatases : p-nitrophenyl phosphate releases one pNP molecule per hydrolysis event .
Validation via enzyme-specific inhibitors (e.g., EDTA for metallophosphodiesterases) is critical to avoid cross-reactivity .
Advanced Research Questions
Q. What mechanistic insights have been gained from studying the hydrolysis of Bis(p-nitrophenyl) phosphate?
Hydrolysis mechanisms differ between monoesters (e.g., p-nitrophenyl phosphate) and diesters (bis-pNPP):
- Phosphate diesters (bis-pNPP) : Dominant solvent-assisted pathways involve nucleophilic water activation, stabilized by divalent cations (Mg²⁺/Mn²⁺) .
- Contrast with monoesters : Substrate-assisted pathways (e.g., methyl phosphate) involve direct phosphoryl transfer, but bis-pNPP’s bulky nitro groups favor solvent-mediated transition states .
Computational studies highlight the challenge of modeling diester hydrolysis due to steric effects and solvation requirements .
Q. How do lanthanide complexes enhance the hydrolysis of Bis(p-nitrophenyl) phosphate, and what experimental approaches characterize their catalytic efficiency?
Lanthanides (e.g., Ce³⁺) act as Lewis acid catalysts, polarizing the phosphate ester bond and stabilizing intermediates. Methodological approaches include:
- Kinetic assays : Measure rate constants (k') under pseudo-first-order conditions (excess substrate) .
- Catalytic enhancement : Compare second-order rate constants (e.g., k' = 0.12 M⁻¹s⁻¹ for Ce³⁺ complexes vs. uncatalyzed rates) .
- Spectroscopic validation : NMR or X-ray crystallography to confirm metal-substrate coordination .
Q. What strategies resolve contradictions between theoretical and experimental models of phosphate diester hydrolysis?
Discrepancies arise from solvation effects and transition-state modeling. Recommended strategies:
- Kinetic isotope effects (KIEs) : Compare ¹⁸O and ¹⁵N KIEs to distinguish substrate- vs. solvent-assisted pathways .
- Microsolvation models : Include explicit water molecules in computational studies to mimic solvent stabilization .
- Comparative kinetics : Use bis-pNPP and methyl phosphate to isolate steric vs. electronic effects .
Q. How can second-order rate constants for bis-pNPP hydrolysis be accurately determined under varying conditions?
- Buffer systems : Use Tris or Tricine buffers (pH 7–9) to avoid side reactions .
- Temperature control : Conduct assays at 308.1 K for reproducibility .
- Catalyst screening : Test dinuclear metal complexes (e.g., Zn²⁺-polyamine ligands) to enhance hydrolysis rates .
- Data normalization : Express rates as k' (M⁻¹s⁻¹) to account for substrate and catalyst concentrations .
Methodological Tables
Q. Table 1. Second-Order Rate Constants (k') for Bis-pNPP Hydrolysis
| Catalyst | k' (M⁻¹s⁻¹) | pH | Reference |
|---|---|---|---|
| None (uncatalyzed) | 0.0012 | 8.5 | |
| Ce³⁺-barbiturate | 0.12 | 7.0 | |
| Zn²⁺-polyamine | 0.25 | 8.0 |
Q. Table 2. Key Experimental Parameters for Enzymatic Assays
| Parameter | Phosphodiesterase (bis-pNPP) | Phosphatase (p-nitrophenyl phosphate) |
|---|---|---|
| Substrate | 5 mM bis-pNPP | 1–5 mM p-nitrophenyl phosphate |
| Detection wavelength | 410 nm | 405 nm |
| Critical cations | Mg²⁺/Mn²⁺ | Zn²⁺/Mg²⁺ (for ALP) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
